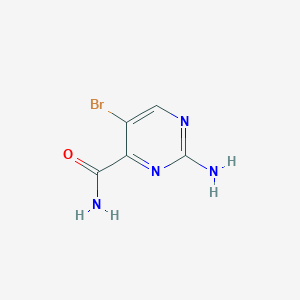

2-Amino-5-bromopyrimidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromopyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O/c6-2-1-9-5(8)10-3(2)4(7)11/h1H,(H2,7,11)(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMESDQDXPZFXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrimidine Derivatives in Heterocyclic Chemistry Research

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. chemicalbook.commdpi.com Its fundamental importance stems from its presence at the heart of essential biological molecules. Pyrimidine derivatives form the structural basis for the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, RNA and DNA. mdpi.com This biological role alone establishes pyrimidines as a critical area of study.

Beyond their role in genetics, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, a term for molecular frameworks that are able to bind to multiple biological targets. This versatility has led to the development of a wide array of therapeutic agents. mdpi.com Pyrimidine-based compounds have been engineered to act as anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.com The adaptability of the pyrimidine ring, which allows for functionalization at its 2, 4, 5, and 6 positions, provides chemists with a robust platform for generating structural diversity and fine-tuning pharmacological activity. mdpi.com

A Versatile Building Block: the 2 Amino 5 Bromopyrimidine 4 Carboxamide Scaffold in Organic Synthesis

The 2-Amino-5-bromopyrimidine-4-carboxamide structure is a highly functionalized scaffold that offers multiple reaction sites for organic synthesis. While research on this exact molecule is specific, the utility of its constituent parts—the 2-aminopyrimidine (B69317) core, the C5-bromo substituent, and the C4-carboxamide group—is well-documented in the synthesis of complex molecular architectures.

The 2-aminopyrimidine (2-AP) moiety is a known pharmacophore and a versatile synthetic intermediate. nih.gov For instance, the related compound 2-amino-5-bromopyrimidine (B17363) is employed as a key intermediate in the synthesis of pharmaceuticals, including potential antiviral agents and agrochemicals. chemicalbook.comchemimpex.com The bromine atom at the 5-position is particularly valuable for carbon-carbon bond-forming reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups. nih.gov This strategy has been used to generate libraries of C-5 linked 2-aminopyrimidine derivatives to explore structure-activity relationships, for example, in the development of new anti-biofilm agents. nih.gov

The carboxamide group, especially at the pyrimidine-4 position, is crucial for establishing biological activity. Research on diaminopyrimidine carboxamides has shown that this moiety can be essential for enhancing enzyme inhibitory potency and kinase selectivity. nih.gov The carboxamide can form key hydrogen bond interactions with amino acid residues in the hinge region of protein kinases, a critical factor in the design of kinase inhibitors. nih.govnih.gov For example, 2-(anilino)pyrimidine-4-carboxamides have been identified as highly potent and selective inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3).

The combination of these three functional groups on a single scaffold makes this compound a promising starting point for the synthesis of novel, biologically active compounds. The amino group can be a point of derivatization, the bromo group allows for the introduction of diversity via cross-coupling, and the carboxamide group can act as a key binding element for biological targets.

Current and Future Directions: Research Trajectories for Halogenated Pyrimidine Carboxamides

Classical and Modern Synthetic Approaches

The construction of the 2-Amino-5-bromopyrimidine-4-carboxamide framework can be achieved through several synthetic routes. These approaches are broadly categorized into two main strategies: the functionalization of a pre-existing pyrimidine ring system or the construction of the pyrimidine ring with the desired substituents already in place.

Hofmann Degradation Protocols for Pyrimidine Carboxamides

The Hofmann degradation, a well-established reaction in organic chemistry, provides a route to amines from primary amides with one less carbon atom. byjus.com This method can be adapted for the synthesis of aminopyrimidines from their corresponding carboxamide precursors.

The Hofmann degradation mechanism involves the treatment of a primary amide with a halogen (typically bromine or chlorine) and a strong base. byjus.com The reaction proceeds through several key steps:

Deprotonation: The strong base abstracts a proton from the amide, forming an anion. byjus.com

Halogenation: The anion then reacts with the halogen to form an N-haloamide. byjus.com

Second Deprotonation: The base removes the remaining acidic proton from the nitrogen, generating an N-haloamide anion. byjus.com

Rearrangement: This is the crucial step where the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate. byjus.com

Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine. byjus.com

For the synthesis of this compound, the starting material would be a suitably substituted pyrimidine-4,5-dicarboxamide. The design of the substrate is critical. The presence of the amino group at the 2-position and a bromine atom at the 5-position on the pyrimidine ring must be considered in the initial substrate to arrive at the desired product.

A generalized representation of the Hofmann rearrangement is shown below:

R-CONH₂ + Br₂ + 4NaOH → R-NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

In many Hofmann degradation protocols, the halogenating agent, sodium hypobromite (B1234621) (NaOBr), is generated in situ by the reaction of bromine with sodium hydroxide (B78521). byjus.com This approach avoids the need to handle and store the potentially unstable hypobromite solution. The reaction between bromine and sodium hydroxide produces sodium hypobromite, which then acts as the active halogenating species in the reaction. byjus.com

The in situ generation offers several advantages, including improved safety and reaction efficiency. The concentration of the reactive species is kept low throughout the reaction, which can help to minimize side reactions.

Direct Halogenation Strategies for Aminopyrimidine Carboxamides

Direct halogenation of the pyrimidine ring is another important strategy for the synthesis of halogenated aminopyrimidine carboxamides. This approach involves the introduction of a halogen atom, typically bromine, onto a pre-formed aminopyrimidine carboxamide scaffold.

A key challenge in the direct halogenation of aminopyrimidine systems is controlling the regioselectivity of the reaction. The pyrimidine ring is an electron-deficient heterocycle, and the positions on the ring exhibit different reactivities towards electrophilic substitution. The presence of an activating amino group and a deactivating carboxamide group further complicates the regiochemical outcome.

The amino group at the 2-position is a strong activating group and directs electrophilic attack to the 5-position. However, the carboxamide group at the 4-position is a deactivating group. The interplay of these electronic effects determines the site of bromination. In many cases, bromination of 2-aminopyrimidines with reagents like N-bromosuccinimide (NBS) occurs selectively at the 5-position. chemicalbook.comresearchgate.net For instance, the reaction of 2-aminopyrimidine (B69317) with NBS in acetonitrile (B52724) can yield 2-amino-5-bromopyrimidine (B17363) in high yield. chemicalbook.com

However, achieving high regioselectivity can be challenging, and mixtures of products may be obtained depending on the reaction conditions and the specific substituents on the pyrimidine ring. researchgate.net The development of regioselective halogenation methods is an active area of research. rsc.org

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Aminopyrimidine | N-Bromosuccinimide | 2-Amino-5-bromopyrimidine | 97% | chemicalbook.com |

| 2-Aminopyrimidine | Bromine | 2-Amino-5-bromopyrimidine | - | researchgate.net |

This table presents examples of direct bromination of 2-aminopyrimidine.

Direct halogenation reactions are often carried out under acidic conditions, which can pose challenges for substrates containing acid-sensitive functional groups. nih.gov For example, protecting groups such as Boc (tert-butyloxycarbonyl) on an amine may be cleaved under strongly acidic conditions. nih.gov

Therefore, the choice of halogenating agent and reaction conditions is crucial to ensure the compatibility of other functional groups present in the molecule. Milder halogenating agents, such as N-halosuccinimides (NBS, NCS), are often preferred over elemental halogens in the presence of sensitive functionalities. researchgate.net The use of non-acidic or buffered reaction media can also be employed to mitigate the degradation of acid-labile groups. Recent advancements have focused on developing halogenation methods that operate under neutral or milder conditions to broaden the substrate scope. rsc.orgnih.gov

| Halogenating Agent | Conditions | Advantages | Potential Issues |

| Bromine (Br₂) | Acidic | Readily available | Low functional group tolerance |

| N-Bromosuccinimide (NBS) | Neutral/Mildly Acidic | Higher selectivity, milder conditions | Can still be incompatible with some groups |

| Phenyltrimethylammonium tribromide | Mild | Avoids strongly acidic byproducts | Stoichiometric use of reagent |

This table summarizes common brominating agents and their characteristics.

Multi-Step Synthesis via Pyrimidine Precursors

Multi-step synthesis provides a robust and adaptable approach to constructing the this compound core. These methods rely on the sequential construction and functionalization of a pyrimidine ring from acyclic or heterocyclic precursors.

This pathway involves the formation of a pyrimidine ring from acyclic precursors through a sequence of nitrosation, reduction, and cyclization. While not as common as other methods, it represents a valid strategy based on fundamental organic reactions. The general approach begins with an active methylene (B1212753) compound, which is first nitrosated to introduce a nitrogen atom. This nitroso group is then reduced to an amine, creating a key intermediate that can undergo cyclization with a suitable partner like guanidine (B92328) to form the 2-aminopyrimidine ring.

In a related context, nitrosation has been explored in prebiotic chemistry, where exposure of pyrimidine precursors to nitrous acid can generate key intermediates for nucleoside synthesis. nih.gov For instance, the nitrosation of a 2-thiocytidine (B84405) derivative can lead to the formation of an anhydrocytidine intermediate, demonstrating the reactivity of pyrimidine systems toward nitrosating agents. nih.gov While this specific example is part of a prebiotic pathway, it underscores the chemical feasibility of nitrosation reactions in modifying pyrimidine-related structures.

A typical laboratory sequence would involve:

Nitrosation: An acyclic precursor with an active methylene group is treated with a nitrosating agent (e.g., nitrous acid) to form a nitroso derivative.

Reduction: The nitroso group is reduced to a primary amine using standard reducing agents, such as catalytic hydrogenation or metals in acid (e.g., iron in acetic acid). researchgate.net

Cyclization: The resulting amino compound, now containing the necessary atoms for ring formation, is cyclized with guanidine to yield the 2-aminopyrimidine core.

A more common and controllable multi-step synthesis involves the strategic halogenation of a pre-formed pyrimidine ring, followed by the introduction and modification of a functional group at the 4-position. This approach allows for precise control over the substitution pattern.

The synthesis can be conceptualized in the following stages:

Formation of a 2-Aminopyrimidine-4-carbonitrile Precursor: The synthesis begins with the creation of a 2-aminopyrimidine ring that has a cyano group at the C4 position.

Halogenation: The pyrimidine ring is then halogenated. The 5-position of the 2-aminopyrimidine ring is activated towards electrophilic substitution, allowing for direct bromination using agents like N-bromosuccinimide (NBS).

Fractional Hydrolysis: The final step is the conversion of the 4-cyano group into a 4-carboxamide group. This must be a fractional or controlled hydrolysis to avoid full conversion to the carboxylic acid. A one-step method for converting a cyanopyridine to an aminopyridine has been reported, which proceeds through the in-situ hydrolysis of the nitrile to a carboxamide, followed by a Hofmann degradation. google.com By carefully selecting reagents and conditions to stop the reaction at the amide stage, this method can be adapted for the synthesis of the target carboxamide. A clever approach utilizes sodium hypochlorite, where its basicity first promotes hydrolysis to the carboxamide, and its oxidative properties can then be used for further rearrangement if desired. google.com For the target molecule, the reaction would be stopped after the hydrolysis step.

This sequence provides a logical and well-precedented route to the title compound, leveraging known reactivity patterns of the pyrimidine core.

Synthesis from 2-Bromomalonedialdehyde and Amidine Derivatives

A direct and efficient method for constructing the 5-bromopyrimidine (B23866) core is the cyclocondensation reaction between 2-bromomalonedialdehyde and an amidine derivative, such as guanidine. This approach builds the substituted pyrimidine ring in a single, convergent step. A Chinese patent details a one-step reaction to produce 5-bromo-2-substituted pyrimidine compounds using this strategy, highlighting its industrial applicability due to its simplicity, safety, and low cost. google.com

The reaction involves the condensation of 2-bromomalonaldehyde (B19672) with an amidine hydrochloride (like acetamidine (B91507) hydrochloride or guanidine hydrochloride) in a suitable solvent, such as glacial acetic acid. google.com The use of guanidine as the amidine component directly installs the 2-amino group required for the target compound's scaffold.

Table 1: Representative Conditions for Synthesis from 2-Bromomalonedialdehyde

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | 2-Bromomalonaldehyde | google.com |

| Reactant 2 | Acetamidine Hydrochloride | google.com |

| Solvent | Glacial Acetic Acid | google.com |

| Temperature | 80°C to 100°C | google.com |

| Reaction Time | ~5 hours | google.com |

| Key Feature | One-step synthesis of the 5-bromopyrimidine core. | google.com |

This method is advantageous because it introduces the C5-bromo substituent from the start, avoiding a separate halogenation step on the pyrimidine ring.

Advanced Synthetic Techniques

Modern synthetic chemistry seeks more efficient and environmentally benign methods. For pyrimidine synthesis, this includes exploring biotransformations and electrocatalysis.

Biotransformation and Fermentation-Based Methods for Pyrimidine Carboxylic Acids

Biotransformation utilizes microorganisms or isolated enzymes to perform chemical reactions, offering high selectivity and mild reaction conditions. While the microbial reduction of aromatic carboxylic acids to their corresponding alcohols is a known process, the reverse reaction—the oxidation of a pyrimidine precursor to a pyrimidine carboxylic acid—is a developing area of interest. nih.gov

The general principle involves screening microorganisms (often fungi or bacteria) for their ability to metabolize a pyrimidine precursor substituted at the C4 position (e.g., with a methyl or hydroxymethyl group). nih.govnih.gov The organism's natural enzymatic machinery could then perform a selective oxidation to yield the desired carboxylic acid.

Key aspects of this approach include:

Substrate Screening: Identifying a suitable pyrimidine precursor that can be processed by microbial enzymes.

Microorganism Selection: Screening various strains to find one with the desired oxidative activity.

Process Optimization: Adjusting fermentation conditions (pH, temperature, aeration, media composition) to maximize the yield of the pyrimidine carboxylic acid.

Although specific examples for producing 2-Amino-5-bromopyrimidine-4-carboxylic acid via fermentation are not widely documented, the established use of microbes for oxidizing various organic substrates suggests this is a promising avenue for future green chemistry applications. nih.gov

Electrocatalytic Carboxylation Approaches for Bromoaminopyridines

Electrocatalysis offers a green alternative to traditional carboxylation methods by using electricity to drive the reaction, often avoiding harsh reagents. The electrocatalytic carboxylation of an aryl halide, such as a bromoaminopyridine or bromoaminopyrimidine, with carbon dioxide (CO₂) is a highly attractive method for installing a carboxylic acid group.

The general mechanism involves the two-electron reduction of the carbon-bromine bond at a cathode to form a carbanion. researchgate.net This highly reactive carbanion then acts as a nucleophile, attacking a molecule of CO₂ to form the corresponding carboxylate, which is protonated upon workup to yield the carboxylic acid. This technique has been successfully demonstrated for the carboxylation of 2-bromopyridine (B144113) to 2-picolinic acid using a solar-powered system with a silver (Ag) electrode, achieving a Faradaic efficiency of 33.3%. researchgate.net

Table 2: Data from an Analogous Electrocatalytic Carboxylation

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 2-Bromopyridine | researchgate.net |

| Reagent | Carbon Dioxide (CO₂) | researchgate.net |

| Catalyst/Electrode | Silver (Ag) Cathode | researchgate.net |

| Product | 2-Picolinic Acid | researchgate.net |

| Power Source | Dye-sensitized photovoltaics | researchgate.net |

| Key Advantage | Utilizes CO₂ as a C1 feedstock under mild conditions. | researchgate.net |

This approach is directly analogous to the transformation required for a bromoaminopyrimidine. By applying these electrochemical conditions to 2-amino-5-bromopyrimidine, one could theoretically synthesize 2-amino-5-bromopyrimidine-4-carboxylic acid, assuming the carboxylation occurs at the C4 position, or more likely, by starting with 2-amino-4,5-dibromopyrimidine and selectively carboxylating one position. The compatibility of electrochemical methods with various functional groups, including bromo substituents, makes this a powerful and modern strategy. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, including pyrimidines. These reactions allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyrimidine derivatives. rsc.orgnih.gov The general mechanism for these reactions, particularly those catalyzed by palladium, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

The Suzuki-Miyaura coupling is one of the most utilized methods for C-C bond formation, leveraging the stability and low toxicity of organoboron reagents. rsc.org For instance, in the synthesis of EGFR inhibitors, 5-bromo-2,4-dichloropyrimidine (B17362) can be sequentially functionalized. The initial step involves a nucleophilic substitution, followed by a Suzuki-Miyaura coupling of the bromo-pyrimidine intermediate with various arylboronate esters using a catalyst system like Pd(dppf)Cl₂ in dioxane to furnish the final products. mdpi.com Similarly, azaindole-linked pyrimidine antivirals are prepared via a Suzuki-Miyaura coupling between a substituted chloropyrimidine and an azaindoleboronic acid, catalyzed by (Ph₃P)₄Pd. mdpi.com

However, challenges can arise, particularly with heteroaromatic substrates containing free amino groups, which may lead to catalyst inhibition or deactivation. rsc.org To overcome such issues, including side reactions like debromination, specific catalyst systems have been developed. In the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-ones, a tandem catalyst of XPhosPdG2/XPhos was essential to achieve the desired coupling and avoid the loss of the bromine atom. rsc.org

The Buchwald-Hartwig amination is another cornerstone of pyrimidine functionalization, creating crucial C-N bonds. This palladium-mediated reaction is featured in the synthesis of major pharmaceuticals. nih.gov Investigations have shown that the Pd-catalyzed C-N bond formation between an aminopyrimidine and an aryl bromide is an advantageous route for creating tumor growth inhibitors. rsc.org

Beyond palladium, other transition metals are also employed. Iridium-catalyzed multicomponent reactions, for example, can assemble highly decorated pyrimidines from simpler starting materials like alcohols and amidines through a sequence of condensation and dehydrogenation steps.

Below is a table summarizing various transition metal-catalyzed cross-coupling reactions used on pyrimidine and related scaffolds.

Interactive Data Table: Transition Metal-Catalyzed Reactions for Pyrimidine Scaffolds

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Solvent | Application/Product | Ref |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-(phenylamino)pyrimidine derivative | Arylboronate ester | Pd(dppf)Cl₂, KOAc | Dioxane | EGFR Inhibitors | mdpi.com |

| Suzuki-Miyaura | 2-Chloro-5-fluoropyrimidine derivative | Azaindoleboronic acid | (Ph₃P)₄Pd, K₂CO₃ | Acetonitrile/Water | Azaindole-linked pyrimidine antivirals | mdpi.com |

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acid | XPhosPdG2 / XPhos | THF | 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-ones | rsc.org |

| Buchwald-Hartwig | Pyrimidine Ring Halide | Amine | Pd(OAc)₂, Triphenylphosphine (B44618) | THF/DEM | General C-N bond formation | nih.gov |

| C-N Coupling | 2-Chloropyrimidine | Aminopyrazole | Pd Catalyst | Not specified | Route to BIIB068 | researchgate.net |

Reaction Optimization and Process Development

The efficient synthesis of complex molecules like this compound hinges on careful reaction optimization and process development. Key areas of focus include enhancing yield and selectivity, managing byproducts, and selecting the most effective solvent and catalyst systems.

Yield and Selectivity Enhancement Strategies

Maximizing product yield and ensuring high selectivity are paramount in synthetic chemistry. For pyrimidine-based structures, this is achieved through several strategic approaches.

One effective method is the use of multi-component reactions (MCRs). A four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from readily available materials like amidines, styrenes, and N,N-dimethylformamide (DMF). capes.gov.brnih.gov This palladium-catalyzed oxidative process demonstrates high atom and step economy, leading to the efficient preparation of the target carboxamides. capes.gov.brnih.gov

The choice of synthetic route is also critical. A direct, one-pot synthesis is often more advantageous for increasing yield compared to a multi-step process. In the construction of a pyrimidine core, utilizing chalcones as a synthon for cyclization with guanidine hydrochloride can produce pyrimidine derivatives in yields ranging from 46% to 69%. nih.gov Further modification of these derivatives, for instance by creating amides from a primary amine group, can be explored to enhance biological efficacy. nih.gov

For the precursor, 2-Amino-5-bromopyrimidine, a high-yielding synthesis has been reported. The reaction of 2-aminopyrimidine with N-bromosuccinimide in acetonitrile under ice-cooling conditions produces the desired product in a 97% yield. chemicalbook.com This demonstrates how careful selection of reagents and control of reaction conditions (e.g., temperature) can lead to exceptionally high yields.

The following table outlines various synthetic strategies and their resulting yields for pyrimidine derivatives.

Interactive Data Table: Yield Enhancement in Pyrimidine Synthesis

| Synthetic Strategy | Starting Materials | Product Type | Yield | Ref |

|---|---|---|---|---|

| Bromination | 2-Aminopyrimidine, N-Bromosuccinimide | 2-Amino-5-bromopyrimidine | 97% | chemicalbook.com |

| Cyclization of Chalcones | Chalcone (B49325), Guanidine hydrochloride | Substituted Pyrimidines | 46-69% | nih.gov |

| Four-Component Reaction | Amidine, Styrene, DMF | Pyrimidine Carboxamides | Not specified | capes.gov.brnih.gov |

| Multi-component Reaction | Benzaldehydes, Ethyl cyanoacetate, Thiourea | Thio-pyrimidine derivatives | Not specified | mdpi.com |

Byproduct Management and Mitigation in Synthetic Pathways

In the synthesis of substituted heterocycles, the formation of unwanted byproducts can significantly reduce yield and complicate purification. Effective byproduct management is crucial for process efficiency.

A primary challenge in the functionalization of pyrimidine and related rings is achieving correct regioselectivity. During electrophilic substitution reactions like bromination, isomers can be formed. For example, in the synthesis of 2-amino-5-bromopyridine (B118841), a related heterocyclic compound, methods have been developed specifically to solve the problem of forming 3-position byproducts. patsnap.com This highlights the importance of controlling the position of substitution on the heterocyclic core.

In transition metal-catalyzed cross-coupling reactions, a common side reaction is dehalogenation, where the halogen atom is replaced by a hydrogen atom instead of the desired nucleophile. This was a specific issue in the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, where a specialized XPhosPdG2/XPhos catalyst system was required to avoid the debromination byproduct. rsc.org

The stability of reactants and intermediates is also a factor. In some biosynthetic pathways, byproducts can act as inhibitors. For example, S-adenosylhomocysteine (SAH) is a byproduct of methylation reactions and can inhibit the methyltransferase enzymes responsible for the main reaction. nih.gov While this is a biological example, it illustrates the general chemical principle that byproducts can interfere with catalytic cycles, making their mitigation essential.

Finally, the reaction conditions themselves can lead to side products. In de novo pyrimidine synthesis, the formation of carbamoyl (B1232498) phosphate (B84403) is a critical, highly regulated step, indicating that controlling the initial stages of a reaction sequence is key to preventing the pathway from diverging and forming unwanted molecules. nih.govnumberanalytics.com

Solvent and Catalytic System Selection for Reaction Efficiency

The choice of solvent and catalyst is a determining factor in the efficiency, cost-effectiveness, and environmental impact of a synthetic process.

In the synthesis of pyrimidine derivatives, a wide range of catalytic systems has been explored. Palladium catalysts featuring various phosphine (B1218219) ligands are common. For Suzuki-Miyaura couplings, catalysts like Pd(dppf)Cl₂ and tetrakis(triphenylphosphine)palladium(0) have been successfully used. mdpi.com For large-scale synthesis, optimizing the catalyst preparation is key. It was found that preparing an active catalyst by heating Pd(OAc)₂ and triphenylphosphine was more cost-effective and robust than using air-sensitive Pd(PPh₃)₄ directly. nih.gov

The solvent system must be compatible with all reactants and the catalyst, and it often has a profound effect on reaction rates and yields. In the synthesis of pyrimidine EGFR inhibitors, various solvents such as isopropanol, butanol, and dioxane were employed for different steps of the sequence. mdpi.com A significant process optimization was achieved in one large-scale coupling reaction by identifying a 1:4 mixture of tetrahydrofuran (B95107) (THF) and diethoxymethane (B1583516) (DEM) as the ideal solvent system, which facilitated mixing with the aqueous base and resulted in a 95% yield. nih.gov

There is also a strong drive towards "green" chemistry, which favors less hazardous solvents. Transition-metal-free approaches for C-N bond formation on pyrimidines can be performed under thermal conditions with acids or bases, avoiding the need for metal catalysts altogether. researchgate.net Furthermore, using a vortex fluidic device (VFD) can enable these reactions to proceed at room temperature in the absence of any solvent, which also prevents contamination of the final product with trace metals. researchgate.net

The table below details various solvent and catalyst systems used in the synthesis of pyrimidine analogues.

Interactive Data Table: Solvent and Catalyst Systems for Pyrimidine Synthesis

| Reaction Step | Catalyst System | Solvent | Key Feature | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / KOAc | Dioxane | C-C bond formation for EGFR inhibitors | mdpi.com |

| Suzuki-Miyaura Coupling | (Ph₃P)₄Pd / K₂CO₃ | Acetonitrile / Water | Aqueous conditions for antiviral synthesis | mdpi.com |

| SNAr Reaction | p-TsOH·H₂O | Butanol | Acid-catalyzed C-N bond formation | mdpi.com |

| Large-Scale Coupling | Pd(OAc)₂ / PPh₃ | THF / Diethoxymethane (1:4) | Optimized mixed-solvent system for 95% yield | nih.gov |

| C-N Coupling | None (Thermal) | Not specified | Transition-metal-free synthesis | researchgate.net |

| C-N Coupling | None (VFD) | Solvent-free | Room temperature, metal-free, green chemistry | researchgate.net |

Reactions Involving the Carboxamide Functional Group

The carboxamide functional group is a stable moiety, yet it can undergo specific transformations under controlled conditions to yield valuable products.

Oxidative Transformations of the Carboxamide Moiety

The oxidation of the carboxamide group, particularly in conjunction with the adjacent amino group on the pyrimidine ring, can lead to intramolecular cyclization reactions. For related heterocyclic ortho-amino carboxamides, oxidation using reagents like hypervalent iodine has been shown to produce cyclized products such as 3-indazolones and their heteroanalogs. This transformation provides a pathway to novel polycyclic heterocyclic systems. While specific studies on this compound are not extensively detailed in this exact context, the oxidation of analogous compounds like 2-amino-4-chloropyrimidine-5-carboxamide (B13665657) can result in the formation of the corresponding oxides. researchgate.net

Another potential oxidative pathway involves the direct functionalization of C-H bonds. For instance, iron-catalyzed C-H oxidation has been utilized to modify amino acids and peptides, demonstrating that under specific catalytic conditions, oxidative diversification is achievable. researchgate.net

Reduction Chemistry of Carboxamide functionalities

The reduction of carboxamides to amines is a fundamental transformation in organic synthesis, though it often presents challenges. researchgate.net This deoxygenation reaction converts the C=O group of the amide into a CH₂ group. libretexts.org Various methods have been developed to achieve this transformation with high efficiency and chemoselectivity.

One effective method involves the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of reducing a wide range of carboxylic acid derivatives, including amides, to their corresponding amines. libretexts.org More recent and milder protocols have also been established. For example, a combination of titanium tetrachloride (TiCl₄) as a catalyst and borane-ammonia (H₃B·NH₃) as a reductant has been successfully employed for the deoxygenation of diverse aromatic and aliphatic carboxamides, affording the corresponding amines in good to excellent yields. nih.govmdpi.com This method is notable for its operational simplicity and the ease of product isolation through a standard acid-base workup. nih.govmdpi.com

Other catalytic systems, such as those based on platinum or lanthanide complexes with silanes or boranes as the reductant, have also proven effective. researchgate.netorganic-chemistry.org These methods often exhibit high tolerance for other functional groups that might be present in the molecule, such as nitro groups, esters, and even aryl halides, which is particularly relevant for a substrate like this compound. organic-chemistry.org

Table 1: Selected Reagents for the Reduction of Carboxamides to Amines

| Catalyst/Reagent System | Reductant | Key Features |

|---|---|---|

| Titanium tetrachloride (TiCl₄) | Borane-ammonia | Good to excellent yields for aromatic and aliphatic amides. nih.govmdpi.com |

| Lithium aluminum hydride (LiAlH₄) | - | Powerful, well-established reagent for amide reduction. libretexts.org |

| Platinum catalyst | 1,1,3,3-tetramethyldisiloxane | Tolerates NO₂, CO₂R, CN, C═C, Cl, and Br functional groups. organic-chemistry.org |

| Lanthanide complexes | Pinacolborane (HBpin) | High activity under mild conditions; good functional group tolerance. researchgate.net |

Reactions of the Bromine Substituent

The bromine atom at the C5 position of the pyrimidine ring is a versatile handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Substitution Reactions

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity is further enhanced by the presence of the two ring nitrogen atoms. In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromide), proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The position of the leaving group on the pyrimidine ring is critical. Positions 2, 4, and 6 are generally more activated towards nucleophilic attack than positions 3 and 5 due to better stabilization of the negative charge in the intermediate by the ring nitrogens. mdpi.com However, substitution at the C5 position of 5-bromopyrimidines can be achieved, often requiring specific conditions or activated nucleophiles. Studies on related 5-bromo-1,2,3-triazines have shown that they can undergo SNAr reactions with phenols. nih.gov For 5-bromopyrimidine itself, rapid nucleophilic displacement reactions have been observed under microwave irradiation. sigmaaldrich.com

Palladium-Catalyzed Coupling Reactions for Aryl/Heteroaryl Halides

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura reaction being a prominent example. mdpi.comillinois.edu These reactions are widely used to couple aryl or heteroaryl halides with various partners, such as organoboron compounds. illinois.edu

5-Bromopyrimidine derivatives are excellent substrates for Suzuki-Miyaura coupling. mdpi.comillinois.edu The C-Br bond is weaker than the C-Cl bond, making it more susceptible to the initial oxidative addition step in the palladium catalytic cycle. illinois.edu A typical Suzuki reaction on a bromo-pyrimidine involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₃PO₄, K₂CO₃), and a solvent like 1,4-dioxane (B91453) or dimethoxyethane. mdpi.comnih.gov

Research on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar compound, has shown that various arylboronic acids can be efficiently coupled to the pyridine (B92270) core. nih.gov In such reactions, the presence of the amino group can be a challenge, as it may coordinate to the palladium center. nih.gov In some cases, protecting the amino group, for instance as an amide, can lead to more efficient coupling. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrimidines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 5-bromopyrimidine | Furan-3-boronic acid | Nickel Catalyst | K₃PO₄ | 2-propanol | Good | acs.org |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.gov |

Electrochemical Transformations of Bromo-Substituted Pyrimidines

Electrochemical methods offer an alternative, reagent-free approach to transforming halogenated pyrimidines. The electrochemical reduction of bromo-substituted pyrimidines has been studied, revealing specific reaction pathways. For compounds like 2-bromopyrimidine, the initial electrochemical step is an irreversible, one-electron reduction that results in the cleavage of the carbon-bromine bond. umich.edu This process generates a pyrimidinyl radical, which is subsequently reduced further at more negative potentials. umich.edu

This electrocatalytic dehalogenation is a promising technique for both chemical synthesis and the remediation of halogenated organic compounds, offering high efficiency and controllability. researchgate.net While the direct electrochemical transformation of this compound has not been specifically reported, the behavior of other brominated pyrimidines suggests that the C-Br bond would be the primary site of electrochemical reduction. umich.edu The reduction of the pyrimidine ring itself typically occurs in a single, one-electron, diffusion-controlled process for pyrimidines substituted with non-reducible groups like amino and methyl. umich.edu

Reactions of the Amino Group

The exocyclic amino group at the C2 position of the pyrimidine ring is a key functional handle for introducing molecular diversity. Its nucleophilic character allows for a range of derivatization reactions, including oxidative and reductive transformations.

The amino group of 2-aminopyrimidine derivatives can undergo several oxidative transformations, most notably diazotization to form diazonium salts and direct oxidation to nitro compounds.

Diazotization: Treatment of 2-aminopyrimidines and related α-amino-N-heterocycles with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can lead to the formation of diazonium ions. rsc.org However, unlike their stable aniline-derived counterparts, pyridine-2-diazonium salts are known to be highly unstable and typically cannot be isolated. google.com They readily hydrolyze in dilute acid to yield the corresponding 2-hydroxy-pyrimidine derivatives. rsc.org This reactivity provides a pathway to convert the amino group into a hydroxyl group, which can be a valuable transformation in a synthetic sequence. The reaction proceeds by treating the aminopyrimidine with an alkyl nitrite, such as t-butyl nitrite, in the presence of an acid. google.com

Oxidation to Nitroarenes: The amino group can be directly oxidized to a nitro group using strong oxidizing agents. This transformation is synthetically useful as it changes the electronic properties of the substituent from an electron-donating group to a strong electron-withdrawing group. quimicaorganica.org A variety of reagents have been developed for the selective oxidation of aromatic amines to nitroarenes, including peroxyacids, sodium perborate (B1237305), and metal-catalyzed oxidations with peroxides. acs.orgmdpi.com For instance, the oxidation of anilines bearing electron-withdrawing groups to the corresponding nitro compounds can be achieved smoothly using sodium perborate in acetic acid. mdpi.com A procedure for the nitration of 2-amino-5-bromopyridine, a closely related substrate, involves the use of 95% nitric acid in concentrated sulfuric acid at low temperatures to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Table 1: Examples of Oxidative Derivatization of Amino Groups on Pyridine/Pyrimidine Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Amino-5-bromopyridine | 95% HNO₃, H₂SO₄, 0°C to 50-60°C | 2-Amino-5-bromo-3-nitropyridine | High | orgsyn.org |

| 2-Aminopyridine | NaNO₂, dilute mineral acid | Pyridine-2-diazonium ion (unstable) | N/A | rsc.org |

| 3-Aminopyridine | t-Butyl nitrite, Methanesulfonic acid, Trifluoroethanol, 0°C | Pyridine-3-diazonium salt | N/A (Intermediate) | google.com |

| Electron-deficient anilines | Sodium perborate, Acetic acid, 50-55°C | Corresponding nitroarenes | Good | mdpi.com |

Reductive amination is a powerful and widely used method to introduce alkyl groups to an amino moiety, effectively converting a primary amine into a secondary or tertiary amine. researchgate.net The process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding amine.

For 2-aminopyrimidine and its derivatives, a classic and effective method for N-monoalkylation is the Eschweiler-Clarke reaction. This procedure involves heating the 2-aminopyrimidine with an aldehyde in the presence of formic acid, which serves as both the catalyst and the reducing agent. researchgate.netsci-hub.in This method is preferable for N-monosubstitution of 2-aminopyrimidines and generally provides products that are readily purified. researchgate.net The reaction is a one-pot procedure that avoids the isolation of the intermediate imine. A variety of reducing agents can be employed in reductive amination protocols, including sodium borohydride (B1222165) derivatives like sodium cyanoborohydride or sodium triacetoxyborohydride. nih.govresearchgate.net

Table 2: Reductive Amination of 2-Aminopyrimidine

| Aldehyde/Ketone Reactant | Reagents and Conditions | Product | Yield | Reference |

| Benzaldehyde | Formic acid, Reflux | 2-Benzylaminopyrimidine | 56% | researchgate.net |

| p-Chlorobenzaldehyde | Formic acid, Reflux | 2-(p-Chlorobenzylamino)pyrimidine | 61% | researchgate.net |

| Cyclohexanone | Formic acid, Reflux | 2-Cyclohexylaminopyrimidine | 59% | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | Raney Ni, H₂, DMF; then ArCHO | N⁶-(3,4,5-trimethoxybenzyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine | N/A | nih.gov |

Cyclization and Annulation Reactions of Pyrimidine Scaffolds

The 2-amino-5-bromopyrimidine framework is an excellent precursor for the construction of fused heterocyclic systems, a common strategy in drug discovery to create rigid and structurally complex molecules. The bromine atom at the C5 position and the carboxamide group at C4 provide reactive sites for intramolecular or intermolecular cyclization reactions, leading to annulated systems like pyridopyrimidines.

One of the most important applications is the synthesis of pyrido[2,3-d]pyrimidines, which are core structures in several kinase inhibitors. A common synthetic strategy starts from a 2-amino-5-bromopyrimidine derivative. nih.gov For example, a palladium-catalyzed coupling reaction, such as the Heck or Suzuki reaction, can be used to introduce a side chain at the C5 position. This new substituent can then participate in an intramolecular cyclization to form the fused pyridone ring. For instance, a 5-bromo-2,4-dichloropyrimidine can be selectively substituted at C4 with an amine, followed by a palladium-catalyzed coupling with an acrylic acid derivative at C5. Subsequent intramolecular cyclization via amide bond formation yields the pyrido[2,3-d]pyrimidin-7-one scaffold. nih.gov The reaction mechanism often involves initial Knoevenagel condensation, followed by Michael addition and subsequent intramolecular cyclization. nih.gov In other cases, intramolecular SNAr reactions can occur where a nucleophilic group on a side chain displaces a leaving group on the pyrimidine ring to form a new fused ring. nih.gov

Table 3: Examples of Cyclization Reactions to Form Fused Pyrimidines

| Starting Pyrimidine | Reagents and Conditions | Fused Product | Reaction Type | Reference |

| 5-Bromo-N-cyclopentyl-2-chloropyrimidin-4-amine | Crotonic acid, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF; then SOCl₂, CH₂Cl₂ | 2-Chloro-N-cyclopentyl-6-methyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carbonyl chloride | Heck coupling & Intramolecular cyclization | nih.gov |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde, H₂O | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | Condensation/Cyclization | nih.gov |

| 4,6-Dichloro-5-methoxypyrimidine | 1. Cyclopentylamine; 2. BBr₃; 3. N-(2-bromoethyl)pyrrolidine | 6,7-Dihydrospiro[pyrimido[5,4-b] nih.govchemrxiv.orgoxazine-8,1'-pyrrolidin]-8-ium | O-alkylation & Intramolecular SNAr Cyclization | nih.gov |

| 6-Aminouracil | Benzaldehyde, Meldrum's acid, H₂O, Reflux | 5-Phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7-trione | Multicomponent Cyclocondensation | nih.gov |

Computational and Theoretical Investigations of 2 Amino 5 Bromopyrimidine 4 Carboxamide and Pyrimidine Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of molecular systems. Its balance of accuracy and computational cost makes it ideal for studying molecules of moderate size, such as pyrimidine (B1678525) derivatives. These calculations can predict a wide range of properties, from molecular geometry to reactivity, with a high degree of reliability.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrimidine analogs, this process is typically performed using DFT methods, such as the B3LYP functional, combined with various basis sets like 6-311++G(d,p) or cc-pVTZ. nih.gov The goal is to find the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. nih.gov Potential energy surface (PES) scans can be conducted by systematically varying specific dihedral angles to identify the global minimum energy conformer. nih.gov

Once the optimized geometry is obtained, vibrational frequency analysis is carried out. This calculation serves two main purposes: first, it confirms that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. The computed vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and methodical limitations, allowing for a more accurate comparison with experimental spectra. nih.gov Furthermore, Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsion, providing a detailed understanding of the molecule's vibrational dynamics. nih.gov

Table 1: Example of Optimized Geometrical Parameters for a Pyrimidine Analog (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values for 2-Amino-5-bromopyrimidine-4-carboxamide would require specific calculations.

| Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| C2-N1 | 1.34 Å |

| C4-C5 | 1.42 Å |

| C5-Br | 1.89 Å |

| N1-C2-N3 Angle | 125.5° |

| C4-C5-C6 Angle | 118.2° |

| N-H (Amine) | 1.01 Å |

| C=O (Amide) | 1.24 Å |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. nih.gov DFT calculations are widely used to compute the energies of these frontier orbitals and map their electron density distributions, revealing likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data derived from an FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.96 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and donor-acceptor interactions. wikipedia.orgwisc.edu This method investigates the delocalization of electron density between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wikipedia.org

Table 3: Example of NBO Second-Order Perturbation Energy E(2) Analysis This table illustrates significant donor-acceptor interactions in a substituted pyrimidine system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-N3) | 25.4 | π-conjugation |

| LP(2) O (carboxamide) | σ(C4-C(amide)) | 18.9 | Hyperconjugation |

| π(C5-C6) | π(C2-N3) | 20.1 | Ring delocalization |

| LP(1) N (amino) | π(C2-N3) | 45.7 | Resonance stabilization |

Calculation of Chemical Reactivity Parameters

Based on the energies of the frontier orbitals, a set of global chemical reactivity descriptors, often called "conceptual DFT" parameters, can be calculated. These parameters provide a quantitative basis for predicting the reactivity of a molecule. Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / 2η.

In addition to these global descriptors, local reactivity can be predicted using Fukui functions . These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed map of chemical reactivity. nih.gov

Table 4: Calculated Chemical Reactivity Descriptors (Illustrative) This table presents typical reactivity parameters calculated from HOMO-LUMO energies.

| Parameter | Value (eV) |

| Chemical Potential (μ) | -4.27 |

| Global Hardness (η) | 2.31 |

| Global Softness (S) | 0.216 |

| Electrophilicity Index (ω) | 3.95 |

First Order Hyperpolarizability Investigations for Nonlinear Optics

Molecules with significant charge asymmetry and electron delocalization can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation.

DFT calculations can reliably predict the components of the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large β value, often compared to a standard reference like urea, suggests that the molecule has promising NLO characteristics. For pyrimidine derivatives, the presence of strong electron-donating groups (like -NH2) and electron-withdrawing groups (like -Br and -CONH2) can create a push-pull electronic system, enhancing intramolecular charge transfer and leading to a larger hyperpolarizability. nih.gov

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com These simulations can model the behavior of this compound in different environments, such as in an aqueous solution or interacting with a biological macromolecule.

Molecular docking is a specific modeling technique used to predict how a small molecule (ligand) binds to the active site of a receptor, such as a protein or enzyme. nih.gov For a compound like this compound, docking studies can identify the preferred binding orientation and calculate a binding affinity score. This information is crucial for structure-based drug design, helping to rationalize the biological activity of pyrimidine analogs and guide the synthesis of new, more potent derivatives. MD simulations can then be used to refine the docked pose and assess the stability of the ligand-receptor complex over time. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.gov This method is instrumental in understanding drug-receptor interactions and for the virtual screening of compound libraries to identify potential drug candidates.

Studies on various pyrimidine analogs demonstrate their potential to interact with a range of biological targets, particularly protein kinases, which are often implicated in cancer. For instance, a series of 2-aminopyrimidine (B69317) derivatives were docked against the Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR), both key targets in cancer therapy. tandfonline.comresearchgate.net The results indicated that several of the synthesized compounds exhibited strong binding affinities for both kinases. tandfonline.com

In another study, pyrimidine derivatives were investigated as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a protein involved in cell cycle regulation and a target for anticancer drugs. nih.gov The docking analysis of compounds Ax1, Ax9, and Ax10 into the ATP-binding pocket of CDK8 (PDB ID: 5FGK) revealed favorable interactions, suggesting their potential as CDK8 inhibitors. nih.gov Similarly, pyrazolyl 2-aminopyrimidine derivatives were designed and evaluated as inhibitors of Heat Shock Protein 90 (HSP90), another crucial cancer target. nih.gov Docking studies rationalized the observed inhibitory activity, highlighting the key binding interactions within the HSP90 active site. nih.gov

The binding interactions typically involve a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. For example, the docking of 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives with human cyclin-dependent kinase-2 showed that substituents on the phenyl ring significantly influenced the binding energy.

The following table summarizes representative molecular docking studies of pyrimidine analogs with various protein targets.

| Compound Series | Protein Target | PDB ID | Key Findings |

| 2-Aminopyrimidine derivatives | IGF1R & EGFR | Not Specified | Several compounds showed strong binding affinity to both kinase targets. tandfonline.comresearchgate.net |

| Pyrimidine derivatives (Ax1, Ax9, Ax10) | CDK8 | 5FGK | Compounds demonstrated moderate to good docking results within the CDK8 binding pocket. nih.gov |

| Pyrazolyl 2-aminopyrimidine derivatives | HSP90 | Not Specified | Docking studies rationalized the potent HSP90 inhibitory activity of the designed compounds. nih.gov |

| Pyrimidine-based derivatives | Focal Adhesion Kinase (FAK) | 6I8Z | Docking simulations revealed good binding energy through hydrogen and hydrophobic bonds with key residues like Cys502 and Leu501. rsc.org |

| 7H-pyrrolo[2,3-d]pyrimidine inhibitors | p21-activated kinase 4 (PAK4) | Not Specified | Inhibitors formed double hydrogen bonds with Leu398 in the ATP-binding pocket. mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights into the stability of ligand-receptor complexes and conformational changes that may occur upon binding. nih.govbohrium.com This technique complements molecular docking by assessing the stability of the predicted binding poses.

MD simulations have been effectively used to study pyrimidine-based inhibitors. For example, a 100 ns MD simulation was performed on newly designed pyrimidine-based inhibitors in complex with Focal Adhesion Kinase (FAK). rsc.org The results confirmed the stability of the docked poses, with one of the designed compounds, D3, showing a binding free energy (ΔG_binding = -158.362 kJ mol⁻¹) superior to the reference drug, Defactinib (ΔG_binding = -120.872 kJ mol⁻¹), as calculated by the MM-PBSA method. rsc.org This indicates a highly stable interaction within the FAK active site. rsc.org

In a study of 7H-pyrrolo[2,3-d]pyrimidine inhibitors targeting p21-activated kinase 4 (PAK4), MD simulations were conducted to understand the binding modes and the reasons for varying inhibitory capacities. mdpi.comnih.gov The simulations, run using the GROMACS program, revealed that the inhibitors had strong and stable interactions with the hinge region of the kinase. mdpi.combohrium.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) provided insights into the stability of the protein-inhibitor complexes and the flexibility of different protein regions upon ligand binding. bohrium.com The binding free energies calculated via the MM/PBSA method helped to rationalize the differences in inhibitory strength among the analogs. mdpi.comnih.gov

These studies underscore the importance of MD simulations in validating docking results and providing a deeper, dynamic understanding of the molecular interactions that govern the inhibitory potential of pyrimidine analogs.

| System | Simulation Time | Key Findings |

| Pyrimidine-based inhibitors with FAK | 100 ns | Confirmed the stability of the docked poses; a designed compound showed more favorable binding free energy than the reference drug. rsc.org |

| 7H-pyrrolo[2,3-d]pyrimidine inhibitors with PAK4 | 200 ns | Revealed stable interactions with the kinase hinge region and provided a rationale for the different inhibitory capacities among analogs. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbohrium.com By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent molecules. tandfonline.comnih.gov

Several QSAR studies have been successfully applied to pyrimidine derivatives to understand their anticancer activities. In one such study, 3D-QSAR models, specifically CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), were developed for a series of pyrimidine derivatives acting as AXL kinase inhibitors. researchgate.netjapsonline.com The models showed good statistical reliability (CoMFA: q² = 0.700, r² = 0.911; CoMSIA: q² = 0.622, r² = 0.875) and predictive power. researchgate.netjapsonline.com The contour maps generated from these models highlighted the importance of steric and electrostatic fields, providing a roadmap for structural modifications to enhance inhibitory activity. researchgate.netjapsonline.com

Another study focused on developing 2D-QSAR models for pyrimidine-coumarin-triazole conjugates with activity against the MCF7 breast cancer cell line. nih.gov The best models achieved a high correlation coefficient (r² = 0.99), and the derived QSAR equations were used to predict the inhibitory activities of newly designed conjugates. nih.gov Similarly, for a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, 2D and 3D QSAR approaches were used to identify the key molecular descriptors influencing their tyrosine kinase inhibitory activity. tandfonline.com

The general workflow for a QSAR study involves:

Assembling a dataset of compounds with measured biological activity (e.g., IC₅₀ values). japsonline.com

Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic).

Dividing the data into a training set (to build the model) and a test set (to validate it). japsonline.com

Generating and validating a mathematical model that correlates the descriptors with the activity. nih.gov

| QSAR Study Subject | Methodology | Key Descriptors/Fields | Outcome |

| Pyrimidine derivatives as AXL kinase inhibitors | 3D-QSAR (CoMFA, CoMSIA) | Steric and Electrostatic fields | Generated contour maps to guide the design of more potent inhibitors. researchgate.netjapsonline.com |

| Pyrimidine-coumarin-triazole conjugates | 2D-QSAR | Not specified | Developed highly predictive models (r² = 0.99) to estimate the activity of new compounds. nih.gov |

| Aminopyrido[2,3-d]pyrimidin-7-yl derivatives | 2D & 3D QSAR | Various theoretical descriptors | Identified key structural features responsible for tyrosine kinase inhibition. tandfonline.com |

| Pyrimidine derivatives as FAK inhibitors | 3D-QSAR (CoMSIA) | Hydrophobic and Donor fields | The model showed good reliability (Q² = 0.699, R² = 0.931) and was used to design four new inhibitors with high predicted activity. rsc.org |

Electronic Structure and Normal Coordinate Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods like Density Functional Theory (DFT) are powerful tools for investigating these properties. Normal coordinate analysis, often performed in conjunction with DFT calculations, helps in the assignment of vibrational spectra (Infrared and Raman), providing a detailed picture of the molecule's vibrational modes.

While specific studies on this compound are scarce, research on related molecules like bromopyrimidines and other substituted pyridines illustrates the approach. For instance, a combined experimental and theoretical study on 2- and 5-bromopyrimidine (B23866) investigated their electronic excited states using VUV photoabsorption spectroscopy and time-dependent DFT (TD-DFT). nih.gov The study revealed that π* ← π transitions are responsible for the most intense absorption bands, with weaker transitions involving the nitrogen and bromine lone pairs. nih.gov Such calculations help in understanding how the position of the bromine atom influences the electronic structure and photophysical properties. nih.gov

DFT calculations at the B3LYP level of theory are commonly used to optimize molecular geometry and compute various parameters. researchgate.netresearchgate.net These calculations can determine:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is vital for understanding non-covalent interactions. researchgate.net

Vibrational Frequencies: Calculated frequencies, when compared with experimental FT-IR and FT-Raman spectra, allow for a complete assignment of the molecule's vibrational modes. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.net

For a molecule like this compound, DFT and normal coordinate analysis would provide fundamental data on its geometry, vibrational modes, electronic transitions, and reactive sites, which are essential for interpreting experimental data and understanding its interaction with biological targets.

Research Applications and Derivatization Strategies for the 2 Amino 5 Bromopyrimidine 4 Carboxamide Scaffold

Building Blocks in Organic Synthesis

The inherent reactivity of the 2-amino-5-bromopyrimidine-4-carboxamide scaffold makes it a valuable precursor in the construction of more complex molecular architectures. The strategic placement of its functional groups enables chemists to perform selective transformations, building upon the pyrimidine (B1678525) core.

Precursors for Complex Pyrimidine Derivatives

The this compound structure is an excellent starting point for synthesizing elaborate pyrimidine derivatives. The bromine atom at the C5 position is particularly significant, as it serves as a handle for introducing a variety of substituents through metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This versatility allows for the attachment of aryl, alkyl, alkynyl, and other functional groups, leading to a diverse library of pyrimidine compounds.

Furthermore, the amino group at the C2 position can undergo a range of chemical transformations, including acylation, alkylation, and diazotization followed by substitution (Sandmeyer-type reactions). These modifications, often performed on the related compound 2-amino-5-bromopyrimidine (B17363), can be used to modulate the electronic properties and biological activity of the resulting molecules. heteroletters.org The carboxamide group at C4, while generally more stable, can be hydrolyzed to the corresponding carboxylic acid or participate in condensation reactions under specific conditions, further expanding the synthetic possibilities. The synthesis of related pyrimidine-5-carboxamides has been achieved through one-pot multicomponent reactions, highlighting the accessibility of this class of compounds. ias.ac.in

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Functional Group | Position | Potential Reactions | Resulting Structure |

|---|---|---|---|

| Bromo | C5 | Suzuki Coupling, Stille Coupling, Sonogashira Coupling | Aryl/heteroaryl, alkyl, or alkynyl substitution |

| Amino | C2 | Acylation, Sulfonylation, N-Arylation | Amide, sulfonamide, or diarylamine formation |

| Carboxamide | C4 | Hydrolysis, Dehydration | Carboxylic acid or nitrile formation |

| Pyrimidine Ring | - | N-Alkylation, Ring Transformation | Modified heterocyclic core |

Introduction of Heterocyclic Rings into Molecular Architectures

Beyond serving as a precursor for substituted pyrimidines, the this compound scaffold can be used to introduce the pyrimidine ring system into larger, more complex molecules. The reactivity of the bromine and amino groups allows for the fusion of additional rings onto the pyrimidine core. For example, intramolecular cyclization reactions involving substituents introduced at the C5 position can lead to the formation of fused bicyclic systems like pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which are common motifs in pharmacologically active compounds. researchgate.net The synthesis of various heterocyclic systems, such as pteridines, often utilizes 5,6-diaminopyrimidines as key intermediates, which can be conceptually derived from scaffolds like this compound. mdpi.com The use of amino-carboxamide precursors, such as 5-aminopyrazole-4-carboxamides, in condensation reactions to build fused pyrimidine systems further illustrates this synthetic strategy. frontiersin.org

Scaffold in Medicinal Chemistry Research

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.gov The this compound motif is particularly attractive for drug discovery due to its combination of a hydrogen-bond-donating amino group, a hydrogen-bond-accepting/donating carboxamide group, and a synthetically versatile bromo substituent.

Design and Synthesis of Functionalized Derivatives for Target-Oriented Studies

The this compound scaffold is well-suited for the design of target-oriented libraries of compounds. By modifying the substituents, medicinal chemists can explore the structure-activity relationships (SAR) for a given biological target. For example, derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of Syk tyrosine kinase, a target for inflammatory diseases. google.com Similarly, related 4-aminothieno[2,3-d]pyrimidine derivatives have been synthesized as potent inhibitors of various protein kinases, including Tie-2, Aurora kinases, and the Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. researchgate.netmdpi.com

The general approach involves using the bromo- and amino- positions to introduce diversity. The bromine can be replaced with various aryl or heteroaryl groups to probe hydrophobic pockets or form specific interactions within an enzyme's active site. The amino group can be functionalized to optimize binding or improve physicochemical properties. This targeted derivatization has been successfully applied to discover potent inhibitors for enzymes in critical biological pathways, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) in purine (B94841) biosynthesis. researchgate.net

Table 2: Examples of Biologically Active Pyrimidine and Related Heterocyclic Scaffolds

| Scaffold Class | Biological Target | Therapeutic Area |

|---|---|---|

| Pyrimidine-5-carboxamides | Syk tyrosine kinase google.com | Inflammation, Allergy google.com |

| 4-Aminothieno[2,3-d]pyrimidines | Protein Tyrosine Kinases (e.g., Tie-2, EGFR) mdpi.com | Oncology mdpi.com |

| Pyrrolo[2,3-d]pyrimidines | GARFTase, AICARFTase researchgate.net | Oncology researchgate.net |

| 2-Aminopyrimidines | β-Glucuronidase nih.gov | Various (e.g., Colon Cancer) nih.gov |

| 2-Amino-4-hydroxypyrimidine-carboxylates | IspF Synthase nih.gov | Antibacterial nih.gov |

Modification for Tunable Molecular Interactions

Fine-tuning molecular interactions is crucial for optimizing the potency and selectivity of a drug candidate. The functional groups on the this compound scaffold provide multiple opportunities for such modulation. The 2-amino group and the 4-carboxamide group are excellent hydrogen bond donors and acceptors. These groups can form critical hydrogen bonds with amino acid residues in a protein's active site, anchoring the molecule in a specific orientation. For example, in studies of BRD4 inhibitors, the pyrimidine-dione core was observed to form key hydrogen bonds and hydrophobic interactions with residues like Asn140 and Tyr97. mdpi.com

Modification of the scaffold allows for the systematic tuning of these interactions. Replacing the bromine atom with different functional groups can introduce new van der Waals or hydrophobic interactions, or even additional hydrogen bonding opportunities. Altering the substitution on the 2-amino group can modulate its hydrogen-bonding capacity and steric profile. This ability to systematically vary the interaction points makes the scaffold a powerful tool for developing highly specific and potent inhibitors for a range of biological targets.

Materials Science and Optoelectronics Research

While the primary applications of pyrimidine derivatives are in the life sciences, certain heterocyclic compounds are also explored for their utility in materials science. Polyfunctional pyridines, which are structurally related to pyrimidines, have found use as precursors for liquid crystals and polymers. heteroletters.org The rigid, planar structure of the pyrimidine ring, combined with its electronic properties, makes it a candidate for incorporation into organic electronic materials.

The this compound scaffold, with its potential for extensive derivatization via cross-coupling reactions, could theoretically be used to synthesize conjugated polymers or oligomers. Such materials could have interesting photophysical properties, making them potentially useful in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of hydrogen-bonding groups (amino and carboxamide) could also be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. However, based on available literature, the specific use of this compound or its direct derivatives in materials science and optoelectronics is not yet a well-documented area of research.

Organic Charge-Transfer Complex Formation

The formation of organic charge-transfer (CT) complexes is a phenomenon of significant interest due to their unique electronic and optical properties, which are foundational for developing novel functional materials. These complexes typically consist of an electron-donating molecule and an electron-accepting molecule. The π-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing bromo substituent, makes pyrimidine derivatives potential electron acceptors. rsc.org

Research on related pyrimidine structures has shown that they can form CT complexes with various electron donors. bvsalud.org The interaction often occurs through π-π* transitions between the aromatic systems of the donor and the acceptor molecules. nih.govresearchgate.net In some cases, n-π* transitions are also observed. nih.gov The presence of the amino group on the this compound scaffold can also influence CT complex formation, potentially acting as an electron-donating group that can interact with acceptor molecules. Studies on pyrimidine Schiff bases, for instance, have demonstrated the formation of CT complexes with aromatic nitro compounds, where interactions involve both π-π* stacking and proton transfer. researchgate.netcu.edu.eg

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like frequency conversion, optical switching, and data storage. The key to a molecule's NLO activity often lies in having a significant difference in electron density, typically achieved in "push-pull" systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.